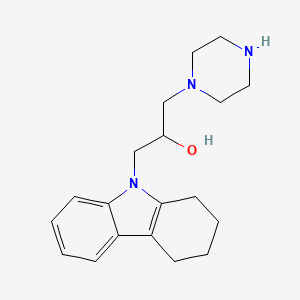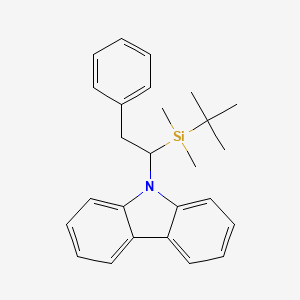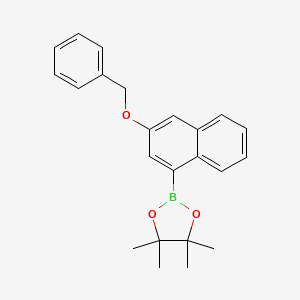
2-(3-(Benzyloxy)naphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(Benzyloxy)naphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a naphthalene ring substituted with a benzyloxy group and a dioxaborolane moiety. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Benzyloxy)naphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-(benzyloxy)naphthalene-1-boronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency. The final product is purified using industrial-scale chromatography or crystallization techniques.
化学反応の分析
Types of Reactions
2-(3-(Benzyloxy)naphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Electrophiles: Such as halogens or nitro groups for substitution reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling.
Aldehydes and Carboxylic Acids: Formed from oxidation of the benzyloxy group.
Substituted Naphthalenes: Formed from electrophilic aromatic substitution.
科学的研究の応用
2-(3-(Benzyloxy)naphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used in various scientific research applications:
Organic Synthesis: As a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Medicinal Chemistry: For the development of pharmaceutical compounds.
Material Science: In the synthesis of organic electronic materials and polymers.
Biological Studies: As a probe in biochemical assays and imaging studies.
作用機序
The mechanism of action of 2-(3-(Benzyloxy)naphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boronic ester. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the boronic ester functional group .
類似化合物との比較
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar cross-coupling reactions.
2-Naphthylboronic Acid: Another naphthalene-based boronic acid with similar reactivity.
4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: A structurally similar boronic ester.
Uniqueness
2-(3-(Benzyloxy)naphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both a benzyloxy group and a naphthalene ring, which provide additional functionalization options and reactivity compared to simpler boronic acids and esters. This compound’s structure allows for more complex synthetic applications and potential biological activities .
特性
分子式 |
C23H25BO3 |
|---|---|
分子量 |
360.3 g/mol |
IUPAC名 |
4,4,5,5-tetramethyl-2-(3-phenylmethoxynaphthalen-1-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C23H25BO3/c1-22(2)23(3,4)27-24(26-22)21-15-19(14-18-12-8-9-13-20(18)21)25-16-17-10-6-5-7-11-17/h5-15H,16H2,1-4H3 |
InChIキー |
DPZBZKLOZGFFKH-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=CC=CC=C23)OCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Bromo-2-(4-chloro-2-fluorophenyl)benzo[d][1,3]dioxole](/img/structure/B13919531.png)
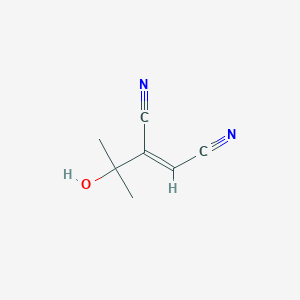

![1,1,1-Trifluoro-2-[methyl(sulfamoyl)amino]propane](/img/structure/B13919552.png)
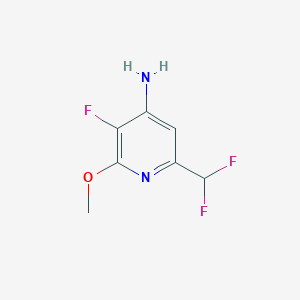
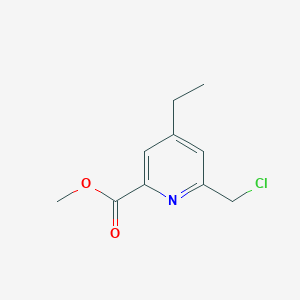
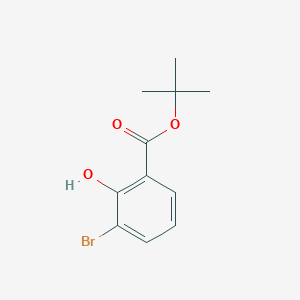
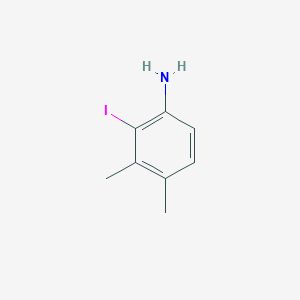
![(2R,3S,5R)-5-[2-chloro-6-(cyclopentylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13919577.png)
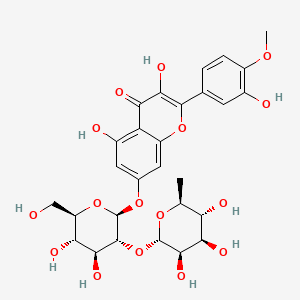

![Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,5-A]pyrazine-1-carboxylate](/img/structure/B13919588.png)
